REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([C:11]1[CH:12]=[C:13]([CH2:22][CH2:23][C:24](OCC)=[O:25])[CH:14]=[C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:16]=1[OH:17])([CH3:10])[CH3:9]>C(OCC)C>[CH3:21][C:18]([C:15]1[CH:14]=[C:13]([CH2:22][CH2:23][CH2:24][OH:25])[CH:12]=[C:11]([C:8]([CH3:9])([CH3:7])[CH3:10])[C:16]=1[OH:17])([CH3:19])[CH3:20] |f:0.1.2.3.4.5|
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Name
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|
Quantity
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11.2 g
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Type
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reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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60 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)OCC
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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quenched by the sequential addition of water (11 mL), 10% aqueous sodium hydroxide (11 mL) and water (66 mL)
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Type
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WASH
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Details
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The resulting suspension is washed with tetrahydrofuran
|
Type
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CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |